2,6-Dichloro-4-methylpyridine
Overview
Description
2,6-Dichloro-4-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It has a molecular weight of 162.02 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-methylpyridine is 1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .Scientific Research Applications
Structure and Spectroscopic Behavior
The adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been examined for its structure using X-ray diffraction, revealing insights into hydrogen bridges and proton transfer mechanisms. This research is significant in understanding the interactions and bonding in such molecular structures (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).
Azaindole Derivatives
A study on the reaction of 2,6-dichloro-3-(β-chloroethyl)-4-methylpyridine with various factors showed the formation of different azaindoline derivatives, highlighting the compound's role in synthesizing heterocyclic compounds (Yakhontov, Sokolova, & Pervacheva, 1970).
Photochemical Dimerization
2,6-Dichloro-4-methylpyridine has been involved in studies related to the photochemical dimerization of 2-aminopyridines and 2-pyridones, contributing to understanding the chemical properties under ultraviolet irradiation (Taylor & Kan, 1963).
Ring Transformations
Research exploring the reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide revealed ring transformations, demonstrating the versatility of 2,6-dichloro-4-methylpyridine in chemical synthesis and rearrangements (Hertog, Plas, Pieterse, & Streef, 2010).
Coordination Chemistry
The compound's derivatives have been studied in coordination chemistry, especially in the synthesis of luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Electrophoretic Separation
2,6-Dichloro-4-methylpyridine has also been a subject in the optimization of pH in electrophoretic separation studies, aiding in the development of improved separation techniques in analytical chemistry (Wren, 1991).
Safety And Hazards
2,6-Dichloro-4-methylpyridine is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P280, P305, P310, P338, P351 . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
2,6-dichloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHRJKYVJZJPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447576 | |
Record name | 2,6-Dichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylpyridine | |
CAS RN |
39621-00-6 | |
Record name | 2,6-Dichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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